molecular formula C8H8N2O3 B7721490 3-(N'-hydroxycarbamimidoyl)benzoic acid

3-(N'-hydroxycarbamimidoyl)benzoic acid

Cat. No.: B7721490
M. Wt: 180.16 g/mol
InChI Key: LJCLPFBIVUPTAR-UHFFFAOYSA-N
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Description

3-(N'-Hydroxycarbamimidoyl)benzoic acid (CAS 199447-10-4) is an organic compound with the molecular formula C8H8N2O3 and a molecular weight of 180.16 g/mol . This compound serves as a versatile chemical building block in organic synthesis. Its structure, featuring both a carboxylic acid and a hydroxycarbamimidoyl functional group, makes it a valuable intermediate for synthesizing more complex molecules, including heterocycles and pharmaceutically relevant compounds . As a benzoic acid derivative, it is part of a class of compounds known for their high solubility in polar solvents and broad utility in various research fields . In the context of nanotechnology , carboxylic acids are frequently employed as surface modifiers for metallic nanoparticles and carbon nanostructures to prevent agglomeration and improve dispersion in different matrices . Similarly, in polymer science , they can act as monomers or additives . Please handle with care. This compound has the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . It is recommended to store it in a cool, dark place under an inert atmosphere . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(N'-hydroxycarbamimidoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c9-7(10-13)5-2-1-3-6(4-5)8(11)12/h1-4,13H,(H2,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCLPFBIVUPTAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enzymatic Hydrolysis of Terephthalonitriles

In this two-step process, nitrilase catalyzes the mono-hydration of 3-substituted terephthalonitriles to 4-cyanobenzoic acids in aqueous media (Figure 2). The resulting cyanobenzoic acid is treated directly with hydroxylamine without isolation, forming the amidoxime in situ.

Advantages Over Conventional Methods

  • Yield : 90–95% purity with negligible byproducts.

  • Sustainability : Eliminates organic solvents and reduces waste.

  • Scalability : Suitable for industrial production due to minimal intermediate handling.

Optimization of Biocatalytic Conditions

  • Enzyme Loading : 10–15 U/g substrate ensures complete conversion within 6 hours.

  • Temperature : Enzymatic activity peaks at 30–35°C, with denaturation observed above 45°C.

  • pH : Optimal enzyme performance occurs at pH 7.5–8.5.

Comparative Analysis of Synthesis Routes

The table below summarizes key metrics for conventional and biocatalytic methods:

Parameter Conventional Method Biocatalytic Method
Yield70–85%90–95%
Reaction Time8–12 hours6–8 hours
Byproducts5–10%<2%
Solvent UseEthanol/methanolWater
Industrial ScalabilityModerateHigh

The biocatalytic method outperforms conventional synthesis in yield and environmental impact but requires specialized enzyme handling.

Role of Auxiliary Bases and Solvents

In conventional synthesis, auxiliary bases (e.g., NaOH, K₂CO₃) are often added to enhance hydroxylamine’s nucleophilicity. However, excessive base can lead to saponification of ester byproducts, complicating purification. Recent studies advocate for using mild bases like pyridine, which minimizes side reactions while maintaining pH stability.

Industrial-Scale Production Challenges

Scaling up this compound synthesis necessitates addressing:

  • Cost of Hydroxylamine : High molar excess (1.5–2.0 equivalents) drives costs, prompting research into catalytic hydroxylamine regeneration.

  • Enzyme Stability : Immobilized nitrilase on silica supports extends enzyme lifespan to 10 reaction cycles.

  • Purification : Column chromatography remains standard, but membrane filtration shows promise for reducing solvent use .

Chemical Reactions Analysis

Cyclization to 1,2,4-Oxadiazole Derivatives

The most extensively documented reaction involves trifluoroacetic anhydride (TFAA)-mediated cyclization to synthesize 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid. This transformation proceeds under mild conditions and moderate yields .

Reaction Conditions and Procedure

  • Reactants :

    • 3-(N'-Hydroxycarbamimidoyl)benzoic acid (1 g, 5.6 mmol)

    • TFAA (2.3 mL, 16.7 mmol, 3 equiv)

    • Pyridine (15 mL, anhydrous)

  • Conditions :

    • Temperature: 0°C → room temperature → 50°C (3 hours total)

    • Workup: Quenched with ice-water, pH adjusted to ~4 using 1.5N HCl

    • Purification: Column chromatography (silica gel, 10% EtOAc in petroleum ether)

Key Outcomes

ParameterValue
Yield28%
Product Structure3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid
Characterization¹H NMR, LCMS/ESI

Mechanistic Insight :
The hydroxycarbamimidoyl group undergoes dehydration with TFAA, forming a nitrile intermediate, which subsequently reacts with the adjacent hydroxylamine oxygen to construct the 1,2,4-oxadiazole ring. The trifluoromethyl group originates from TFAA via incorporation of the trifluoroacetyl moiety .

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 13.44 (br s, 1H, COOH), 8.56 (s, 1H, ArH), 8.30 (d, J = 7.9 Hz, 1H, ArH), 8.21 (d, J = 7.9 Hz, 1H, ArH), 7.78 (t, J = 7.8 Hz, 1H, ArH) .

  • MS (ESI) : m/z 257 [M–H]⁻ (calc. 258.03 for C₁₀H₅F₃N₂O₃) .

Comparative Analysis of Reaction Efficacy

The modest yield (28%) highlights challenges in optimizing cyclization efficiency. Potential factors include:

  • Steric effects : The meta-substitution pattern on the benzene ring may hinder reagent accessibility.

  • Side reactions : Competing hydrolysis or over-acylation could reduce product formation.

Scientific Research Applications

Research indicates that 3-(N'-hydroxycarbamimidoyl)benzoic acid exhibits several notable biological activities:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in nitrogen metabolism, which may have therapeutic implications in metabolic disorders.
  • Antimicrobial Properties : Preliminary studies suggest it possesses activity against various bacterial strains, indicating potential use as an antimicrobial agent.
  • Anti-inflammatory Effects : There is evidence suggesting its utility in treating inflammation-related conditions.

Antimicrobial Activity

A study evaluated the antimicrobial effects of derivatives of this compound against a range of bacterial strains. Results indicated promising activity, suggesting its potential as a new antimicrobial agent in pharmaceutical applications.

Cytotoxicity Assays

In vitro tests demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines. This suggests a potential role in cancer therapy, warranting further investigation into its mechanisms of action and efficacy.

Enzyme Inhibition Studies

Investigations into its role as an enzyme inhibitor revealed significant inhibitory effects on target enzymes related to nitrogen metabolism. This could be leveraged for therapeutic interventions in conditions where these enzymes are dysregulated.

Mechanism of Action

The mechanism of action of 3-(N’-hydroxycarbamimidoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamimidoyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

(Z)-2-(2-(N'-Hydroxycarbamimidoyl)phenoxy)benzoic Acid

  • Structure: Incorporates a phenoxy group at the 2-position of the benzoic acid backbone, enhancing chelation capacity.
  • Synthesis : Designed via DFT-guided optimization for uranium binding, synthesized in a multi-step process involving hydroxylamine and aromatic coupling .
  • Key Data :

    Property Value Reference
    Uranium uptake capacity 553 mg U/g (Langmuir-Freundlich model)
    Application Seawater uranium extraction
  • Comparison: The phenoxy group increases electron density and steric bulk, improving uranyl coordination compared to the parent compound. This modification results in a 10x higher uranium affinity than unsubstituted hydroxycarbamimidoyl benzoic acids .

Methyl (Z)-3-(N′-Hydroxycarbamimidoyl)benzoate

  • Structure : Methyl ester of 3-(N′-hydroxycarbamimidoyl)benzoic acid.
  • Synthesis: Esterification of the parent acid with methanol/sulfuric acid or via cyanidation of methyl 3-iodobenzoate .
  • Key Data :

    Property Value Reference
    Bioactivity LC₅₀ = 12.3 μg/mL (mosquito larvae)
    Lipophilicity (LogP) ~1.8 (predicted) -
  • Comparison : The ester group enhances lipophilicity, improving membrane permeability and bioactivity in agrochemical applications. However, it lacks the carboxylic acid’s chelation utility .

tert-Butyl-3-(N'-Hydroxycarbamimidoyl)morpholine-4-carboxylate

  • Structure : Morpholine ring substituted with hydroxycarbamimidoyl and tert-butyl ester groups (MW: 245.28 g/mol) .
  • Synthesis : Multi-step route involving morpholine carboxylation and hydroxylamine coupling .

1,7-Diamino-6-(N'-hydroxycarbamimidoyl)-3-oxo-5-phenyl-3H-isoindole-4-carboxylate

  • Structure : Polycyclic isoindole derivative with hydroxycarbamimidoyl and carboxylate groups .
  • Synthesis : One-pot reaction of acetylene esters and nitriles catalyzed by L-proline .
  • However, its complex synthesis limits scalability compared to the parent compound .

Biological Activity

3-(N'-hydroxycarbamimidoyl)benzoic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to explore its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

The molecular formula of this compound is C₈H₈N₂O₃, with a molecular weight of 180.16 g/mol. The compound features a benzoic acid moiety with a hydroxycarbamimidoyl group at the meta position, which significantly influences its reactivity and biological activity.

Key Characteristics:

  • Solubility : Highly soluble in water, facilitating its use in biological assays.
  • Functional Groups : Contains both carboxylic acid and hydroxycarbamimidoyl groups, contributing to its reactivity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit the growth of cancer cells, warranting further investigation into its mechanism of action and efficacy.
  • Enzyme Inhibition : The hydroxycarbamimidoyl group can interact with specific enzymes, potentially modulating their activity, which is crucial for drug design.

The biological effects of this compound are primarily attributed to its ability to form hydrogen bonds and other interactions with active sites on target molecules. This interaction can lead to the modulation of enzyme activity or receptor signaling pathways, thereby influencing various biological processes.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Properties
4-(N'-hydroxycarbamimidoyl)benzoic acidPara-substituted benzoic acidPotentially different biological activity
3-Aminobenzoic acidAmino-substituted benzoic acidKnown for its role in dye synthesis
N-HydroxyureaUrea derivativeUsed primarily as an antineoplastic agent
BenzenesulfonamideSulfonamide derivativeAntibacterial properties

The distinct functional groups in this compound confer unique biochemical properties that may not be present in other compounds, particularly regarding enzyme inhibition and antimicrobial activity.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

  • Antimicrobial Efficacy : In vitro studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it was found effective against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in infectious diseases.
  • Cancer Cell Inhibition : A study investigating the anticancer properties revealed that this compound could inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer drug.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(N'-hydroxycarbamimidoyl)benzoic acid, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via amidation or hydroxylamine coupling reactions. For example, coupling 3-cyanobenzoic acid with hydroxylamine under basic conditions (e.g., NaOH/EtOH) at 60–80°C for 6–12 hours. Purification is typically achieved via recrystallization using ethanol/water mixtures. Reaction efficiency can be optimized by adjusting stoichiometry (1:1.2 molar ratio of nitrile to hydroxylamine) and monitoring pH to prevent hydrolysis .
  • Key Parameters : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (C18 column, 90% aqueous MeCN, retention time ~5.2 min).

Q. What safety protocols are critical when handling this compound in the lab?

  • Hazard Mitigation : Based on GHS classifications for structurally similar benzoic acid derivatives (e.g., 3-nitrobenzoic acid), use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (H315, H319). Ensure proper ventilation (P261) and avoid dust formation (P273). Store in airtight containers away from oxidizing agents .
  • Emergency Measures : In case of inhalation, move to fresh air; for skin contact, wash with soap/water. Use water spray, CO₂, or dry chemical for fire emergencies .

Q. How can the purity of this compound be validated?

  • Analytical Techniques :

  • HPLC : Use a C18 reverse-phase column with UV detection at 254 nm.
  • Melting Point : Compare observed mp (e.g., 180–185°C) to literature values.
  • Elemental Analysis : Confirm C, H, N composition (±0.3% deviation).
    • Spectroscopy : FTIR for functional groups (e.g., hydroxylamine N–O stretch at 950 cm⁻¹, carboxylic acid C=O at 1680 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory crystallographic and spectroscopic data for this compound be resolved?

  • Case Study : If X-ray diffraction (e.g., monoclinic P21/c, a=25.0232 Å, b=5.3705 Å) conflicts with NMR data (e.g., unexpected proton splitting), perform DFT calculations (B3LYP/6-311+G(d,p)) to model molecular geometry. Cross-validate with solid-state NMR to assess crystal packing effects .
  • Data Reconciliation : Use Rietveld refinement for XRD and dynamic NMR to probe conformational flexibility in solution .

Q. What strategies are effective in optimizing the compound’s solubility for biological assays?

  • Solubility Enhancement :

  • pH Adjustment : Dissolve in PBS (pH 7.4) with 10% DMSO for aqueous compatibility.
  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) to form inclusion complexes, improving solubility by 5–10×.
  • Salt Formation : React with sodium bicarbonate to generate a sodium salt, increasing water solubility .

Q. How do computational models (e.g., DFT, MD simulations) predict the reactivity of this compound in catalytic systems?

  • Computational Workflow :

DFT : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., hydroxylamine moiety as a radical scavenger).

Molecular Dynamics : Simulate interactions with metal catalysts (e.g., Cu²⁺) to predict coordination geometry and reaction pathways.

  • Validation : Compare simulated IR spectra with experimental data (RMSD <5 cm⁻¹) .

Q. What are the implications of substituent effects on the compound’s bioactivity?

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., –NO₂ at the para position) to enhance antimicrobial activity. Test against Gram-negative bacteria (e.g., E. coli ATCC 25922) via broth microdilution (MIC ≤32 µg/mL).
  • Mechanistic Insight : Use fluorescence quenching assays to study DNA binding affinity (Kd ~10⁻⁵ M) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(N'-hydroxycarbamimidoyl)benzoic acid
Reactant of Route 2
3-(N'-hydroxycarbamimidoyl)benzoic acid

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